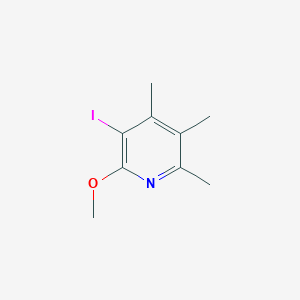

3-Iodo-2-methoxy-4,5,6-trimethylpyridine

Description

Properties

IUPAC Name |

3-iodo-2-methoxy-4,5,6-trimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO/c1-5-6(2)8(10)9(12-4)11-7(5)3/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYCCEYJDAXYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)OC)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating the Reactivity and Transformation Mechanisms of 3 Iodo 2 Methoxy 4,5,6 Trimethylpyridine

Reactivity Guided by the Iodo Substituent in Cross-Coupling Processes

The carbon-iodine bond in 3-iodo-2-methoxy-4,5,6-trimethylpyridine is the primary site of reactivity in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for oxidative addition to transition metal catalysts, particularly palladium.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and 3-iodo-2-methoxy-4,5,6-trimethylpyridine is a versatile substrate for these transformations. The general scheme for these reactions involves the oxidative addition of the iodopyridine to a palladium(0) species, followed by transmetalation with an organometallic reagent (in the case of Suzuki and Stille reactions) or migratory insertion of an alkyne or alkene (in Sonogashira and Heck reactions, respectively), and concluding with reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction couples the iodopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl and heteroaryl-aryl compounds. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of organotin compounds is a significant drawback. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the iodopyridine and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org The reaction is often carried out under mild conditions. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the iodopyridine with an alkene to form a substituted alkene. This reaction is a versatile method for the formation of carbon-carbon bonds. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst, base | C(sp²) - C(sp²) |

| Stille | Organotin (organostannane) | Pd catalyst | C(sp²) - C(sp²) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C(sp²) - C(sp) |

| Heck | Alkene | Pd catalyst, base | C(sp²) - C(sp²) |

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions involving halopyridines are highly dependent on the choice of the catalyst system, which includes the palladium precursor and, most importantly, the supporting ligand. The development of new and improved ligand scaffolds has been a major focus in this field, aiming to enhance catalytic activity, stability, and selectivity. nih.gov

For halopyridines, the nitrogen atom can coordinate to the palladium center, which can influence the catalytic cycle, sometimes in a detrimental way. researchgate.net Therefore, ligands that can modulate the electronic and steric properties of the palladium catalyst are essential for successful coupling.

Key considerations for catalyst and ligand selection include:

Electron-rich and sterically bulky phosphine (B1218219) ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and those based on biaryl scaffolds have proven effective in promoting the oxidative addition of less reactive aryl chlorides and can be beneficial for iodopyridines as well. nih.govnih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form stable complexes with palladium, often leading to highly active and robust catalysts. nih.gov They have shown great promise in the cross-coupling of challenging substrates, including heteroaryl halides. nih.govnih.gov

"Ligand-free" conditions: In some cases, high selectivity can be achieved without the addition of an external ligand, particularly under specific high-temperature conditions. nih.gov

Flow chemistry: This technique allows for rapid optimization of reaction conditions, including catalyst, ligand, temperature, and residence time, leading to improved yields and efficiency. acs.org

Table 2: Common Ligands for Palladium-Catalyzed Cross-Coupling of Halopyridines

| Ligand Type | Examples | Properties |

| Monodentate Phosphines | Tri-tert-butylphosphine, Tricyclohexylphosphine | Electron-rich, sterically demanding |

| Biaryl Phosphines | SPhos, XPhos | Bulky, promote reductive elimination |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form stable complexes |

| Imidazopyridine-based | JagPhos | Can be used for sterically hindered substrates researchgate.net |

The mechanism of palladium-catalyzed cross-coupling reactions is a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation (or migratory insertion), and reductive elimination.

Oxidative Addition: A low-valent palladium(0) species reacts with the C-I bond of 3-iodo-2-methoxy-4,5,6-trimethylpyridine to form a palladium(II) intermediate. This is often the rate-determining step.

Transmetalation/Migratory Insertion:

In Suzuki and Stille couplings, the organometallic coupling partner transfers its organic group to the palladium(II) center.

In Sonogashira and Heck couplings, the alkyne or alkene coordinates to the palladium and then inserts into the Pd-C bond.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst.

Selectivity in these reactions, especially with polysubstituted pyridines, is a critical aspect. The electronic and steric environment of the pyridine (B92270) ring plays a significant role. For di- or polyhalogenated pyridines, the site of the first coupling is generally at the most reactive position. Halides at the 2- and 4-positions of the pyridine ring are typically more reactive towards oxidative addition than those at the 3-position due to the electronic influence of the nitrogen atom. nih.gov However, ligand control can be used to override this inherent reactivity and achieve unconventional site-selectivity. nih.govnih.gov

While cross-coupling reactions are prevalent, the iodo group in iodopyridines can also be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. fiveable.mesci-hub.se The electron-deficient nature of the pyridine ring facilitates this type of reaction, particularly when activating electron-withdrawing groups are present. wikipedia.org

The SNAr mechanism typically proceeds in two steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the iodo group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Departure of the Leaving Group: The iodide ion is expelled, and the aromaticity of the ring is restored.

For pyridines, nucleophilic attack is favored at the 2- and 4-positions because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.com While 3-iodo-2-methoxy-4,5,6-trimethylpyridine has the iodo group at the 3-position, the presence of the methoxy (B1213986) group and the trimethyl substitution pattern will influence the feasibility and regiochemistry of SNAr reactions. The iodine atom itself is a good leaving group, which facilitates the substitution. fiveable.me

The relatively weak C-I bond in aryl iodides can undergo homolytic cleavage to generate aryl radicals. nih.gov This can be initiated by heat, light (photocatalysis), or radical initiators. nih.govnih.gov These highly reactive radical intermediates can then participate in a variety of transformations.

Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides under mild conditions. princeton.edu An excited photocatalyst can reduce the aryl iodide to a radical anion, which then fragments to release an iodide ion and the aryl radical. This radical can then engage in subsequent reactions, such as addition to alkenes. nih.gov

Atom Transfer Radical Addition (ATRA): In the presence of a suitable radical initiator or photocatalyst, the C-I bond can be homolytically cleaved, and the resulting pyridyl radical can add across a double or triple bond. nih.gov

Halogen Atom Transfer (XAT): An aryl radical can abstract an iodine atom from an alkyl iodide, generating an alkyl radical and an aryl iodide. nih.gov This process is kinetically favorable and allows for the formation of more stable alkyl radicals. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Heck)

Transformations Involving the Methoxy Group on the Pyridine Ring

The methoxy group at the C-2 position of the pyridine ring is generally less reactive than the iodo group. However, it can undergo specific transformations, most notably demethylation to the corresponding hydroxypyridine. The methoxy group also influences the reactivity of the pyridine ring by acting as an electron-donating group, which can affect the regioselectivity of electrophilic and nucleophilic reactions. acs.orgacs.orgwikipedia.org

Demethylation: The cleavage of the methyl-oxygen bond is a common transformation for methoxypyridines. This can be achieved using various reagents, such as strong acids (e.g., HBr), Lewis acids (e.g., BBr₃), or nucleophilic reagents. thieme-connect.com Chemoselective demethylation of methoxypyridines in the presence of other methoxyaryl groups can be achieved using specific reagents like L-selectride. thieme-connect.comelsevierpure.com This selectivity arises from the electron-deficient nature of the pyridine ring, which makes the methoxy group more susceptible to nucleophilic attack. thieme-connect.com

Table 3: Common Reagents for Demethylation of Methoxypyridines

| Reagent Class | Examples | Conditions |

| Strong Acids | HBr, HI | Harsh, high temperatures |

| Lewis Acids | BBr₃, BCl₃ | Often at low temperatures |

| Nucleophilic Reagents | L-selectride, Thiolates | Milder, can be chemoselective |

Reactivity of the Trimethyl Substituents: Side-Chain Functionalization

The three methyl groups at the C-4, C-5, and C-6 positions offer additional sites for chemical modification, allowing for the elaboration of side-chains which can be crucial for tuning the molecule's properties.

The methyl groups attached to the pyridine ring are susceptible to oxidation, behaving similarly to the alkyl side-chains on benzene (benzylic positions). Strong oxidizing agents can convert these methyl groups into carboxylic acids. byjus.com Potassium permanganate (KMnO4) is a classic and effective reagent for this transformation, typically requiring heat. daneshyari.comwikipedia.org Under these conditions, one or more of the methyl groups can be oxidized to the corresponding pyridinecarboxylic acid. The reaction proceeds through a complex free-radical mechanism involving the abstraction of a hydrogen atom from the methyl group. byjus.com

Other methods for oxidizing alkylpyridines include catalytic approaches, such as vapor-phase oxidation using air over a vanadium(V) oxide catalyst or aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) in the presence of cobalt and manganese salts. nih.govwikipedia.org These catalytic methods offer greener and often more selective alternatives to stoichiometric permanganate. Selective oxidation of a single methyl group in a trimethylated system can be challenging and often depends on the specific reagents and the electronic and steric environment of each methyl group.

| Oxidizing Agent | Conditions | Product |

| KMnO4 | Heat, aqueous | Pyridinecarboxylic acid(s) |

| Nitric Acid | High temperature, pressure | Pyridinecarboxylic acid(s) |

| V2O5 / Air | Vapor phase, high temp. | Pyridinecarboxylic acid(s) |

| NHPI / Co(II) / O2 | Acetic acid, heat | Pyridinecarboxylic acid(s) |

| Halogen / H2O / UV light | Aqueous, actinic radiation | Pyridinecarboxylic acid(s) |

This interactive table summarizes various methods for the oxidation of methyl groups on a pyridine ring.

Reduction of the alkyl side-chains is less common than their oxidation. Typically, reduction methods applied to pyridines, such as catalytic hydrogenation (e.g., H2/Pd) or dissolving metal reductions (e.g., Na/NH3), tend to reduce the aromatic ring itself to a piperidine rather than modifying the alkyl substituent.

The methyl groups serve as valuable starting points for a variety of functional group interconversions. A key strategy involves an initial activation step, followed by substitution.

One of the most common activation methods is free-radical halogenation. daneshyari.com Similar to benzylic halogenation, the methyl groups on the pyridine ring can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. daneshyari.compearson.com This reaction selectively replaces a C-H bond on the methyl group with a C-Br bond, forming a bromomethylpyridine derivative. The regioselectivity among the 4-, 5-, and 6-methyl groups would be influenced by radical stability and the inductive effects of the ring nitrogen. daneshyari.com

Once formed, the bromomethyl group is a potent electrophile, readily participating in SN2 reactions with a wide range of nucleophiles. youtube.com This two-step sequence allows for the conversion of a methyl group into numerous other functionalities:

Alcohols : Reaction with hydroxide or water yields a pyridylmethanol (-CH2OH).

Ethers : Reaction with alkoxides (RO-) yields pyridyl ethers (-CH2OR).

Nitriles : Reaction with cyanide (CN-) yields a pyridylacetonitrile (-CH2CN), which can be further hydrolyzed to a carboxylic acid.

Amines : Reaction with ammonia (B1221849) or amines yields pyridylamines (-CH2NHR).

An alternative activation method involves the deprotonation of the methyl group. The protons on methyl groups at the 2- and 4-positions of a pyridine ring are particularly acidic and can be removed by strong bases like butyllithium or lithium diisopropylamide (LDA) to form a nucleophilic carbanion. wikipedia.org This anion can then react with various electrophiles, such as aldehydes or ketones, to form new C-C bonds and introduce more complex side-chains.

| Activation Method | Intermediate | Subsequent Reagent | Final Functional Group |

| Free-Radical Bromination (NBS) | -CH2Br | Nucleophile (e.g., -OH, -CN, RNH2) | -CH2OH, -CH2CN, -CH2NHR |

| Deprotonation (BuLi) | -CH2Li | Electrophile (e.g., HCHO, R2C=O) | -CH2CH2OH, -CH2C(OH)R2 |

This interactive table outlines the primary strategies for functional group interconversion starting from the methyl substituents.

Advanced Multicomponent and Cascade Reactions Leveraging 3-Iodo-2-methoxy-4,5,6-trimethylpyridine

The true synthetic power of 3-Iodo-2-methoxy-4,5,6-trimethylpyridine is realized when its functional groups are used in concert to build molecular complexity through advanced multicomponent or cascade reactions. The carbon-iodine bond is a cornerstone for such transformations, serving as a highly reactive site for palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position.

A cascade reaction could be envisioned where an initial Sonogashira coupling introduces an alkyne substituent at the C-3 position. The newly installed alkyne could then participate in a subsequent intramolecular cyclization, perhaps triggered by the deprotection of the 2-methoxy group to a pyridone, or by functionalization of one of the methyl side-chains. For example, if a side-chain were converted to a bromomethyl group, an intramolecular cyclization between the nucleophilic alkyne and the electrophilic side-chain could forge a new ring fused to the pyridine core.

Multicomponent reactions (MCRs) could also leverage the iodo-group. An initial cross-coupling reaction could be performed, followed by the in-situ addition of further reagents that react with other parts of the molecule in a one-pot sequence. For instance, a Suzuki coupling could introduce a boronic ester-containing aryl group at C-3. Without isolation, a second set of coupling partners and a different catalyst could be added to react with the newly introduced boronic ester, rapidly assembling a complex biaryl or poly-aryl system. The interplay between the reactivity of the iodo group, the directing/modulating effects of the methoxy group, and the potential for side-chain functionalization makes this scaffold a versatile platform for the design of sophisticated cascade and multicomponent reaction sequences.

Mechanistic Investigations of Electron Transfer and Bond Formation Processes

The bond-formation processes involving 3-Iodo-2-methoxy-4,5,6-trimethylpyridine are predominantly centered around the reactivity of the C-I bond, especially in transition-metal-catalyzed cross-coupling reactions. The generally accepted mechanism for these reactions (e.g., Suzuki, Heck, Sonogashira) follows a catalytic cycle involving three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of the C(sp²)-I bond of the iodopyridine to a low-valent metal center, typically Pd(0). This is often the rate-determining step. The palladium inserts itself into the carbon-iodine bond, forming a square planar Pd(II) intermediate. The strength of the C-X bond is critical, with C-I bonds being the most reactive among halogens (C-I < C-Br < C-Cl), making iodopyridines highly effective substrates.

Transmetalation (for Suzuki/Stille) or Migratory Insertion (for Heck/Sonogashira) :

In a Suzuki coupling, a boronic acid derivative (R-B(OH)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group (R) from boron to palladium, a step known as transmetalation.

In a Sonogashira coupling, a copper(I) co-catalyst activates the terminal alkyne, which then couples with the Pd(II) complex.

In a Heck reaction, an alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond.

Reductive Elimination : This is the final step, where the two organic groups on the Pd(II) center couple to form a new C-C bond, releasing the final product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.

While this cycle describes the dominant pathway, mechanistic investigations have also explored the possibility of single-electron transfer (SET) processes, which could lead to radical intermediates. In some cases, particularly with electron-rich or sterically hindered substrates, a competing radical pathway may exist alongside the traditional two-electron cycle. However, for standard palladium-catalyzed cross-couplings with iodopyridines, the oxidative addition/reductive elimination pathway is the most widely supported mechanism for bond formation.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Iodo 2 Methoxy 4,5,6 Trimethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 3-Iodo-2-methoxy-4,5,6-trimethylpyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, confirming the substitution pattern on the pyridine (B92270) ring.

High-Resolution ¹H NMR for Proton Chemical Shifts and Coupling Constants

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. In the case of 3-Iodo-2-methoxy-4,5,6-trimethylpyridine, the spectrum is characterized by four distinct singlet signals, corresponding to the three methyl groups and one methoxy (B1213986) group. The absence of aromatic protons on the pyridine ring simplifies the spectrum, and the lack of adjacent protons for the substituent groups results in no spin-spin coupling.

The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine ring. The methoxy group (-OCH₃) protons are typically found further downfield due to the deshielding effect of the adjacent oxygen atom. The methyl group protons appear in the typical aromatic methyl region.

Table 1: Predicted ¹H NMR Data for 3-Iodo-2-methoxy-4,5,6-trimethylpyridine (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 4.05 | Singlet | 3H | 2-OCH₃ |

| ~ 2.50 | Singlet | 3H | 6-CH₃ |

| ~ 2.35 | Singlet | 3H | 4-CH₃ |

| ~ 2.20 | Singlet | 3H | 5-CH₃ |

Note: The exact chemical shifts are predictive and can vary based on solvent and experimental conditions. The assignment of methyl groups is based on expected electronic and steric effects.

¹³C NMR for Carbon Skeleton Elucidation and Substituent Effects

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For 3-Iodo-2-methoxy-4,5,6-trimethylpyridine, nine distinct carbon signals are expected: six for the pyridine ring and three for the substituent groups (two methyls and one methoxy). The chemical shifts are highly dependent on the nature of the substituents. acs.org

C2: Significantly deshielded (shifted downfield) due to the attached electronegative oxygen atom of the methoxy group.

C3: Shielded (shifted upfield) due to the heavy atom effect of the directly bonded iodine.

C4, C5, C6: Their chemical shifts are influenced by the attached methyl groups and their position relative to the nitrogen and other substituents.

Substituent Carbons: The methoxy carbon appears in a characteristic region, while the three methyl carbons appear at the upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Data for 3-Iodo-2-methoxy-4,5,6-trimethylpyridine (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 162.0 | C2 |

| ~ 155.0 | C6 |

| ~ 148.0 | C4 |

| ~ 130.0 | C5 |

| ~ 85.0 | C3 |

| ~ 54.0 | 2-OCH₃ |

| ~ 23.0 | 6-CH₃ |

| ~ 18.0 | 4-CH₃ |

| ~ 15.0 | 5-CH₃ |

Note: These are estimated chemical shifts based on known substituent effects on pyridine rings. acs.org

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for confirming the specific arrangement of atoms by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this molecule, no H-H couplings are expected between the isolated methoxy and methyl groups, so a COSY spectrum would show no cross-peaks, confirming the absence of adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show four cross-peaks, definitively linking the proton signals in Table 1 to their corresponding carbon signals (the four methyl/methoxy carbons) in Table 2.

Protons of 2-OCH₃ correlating to C2.

Protons of 4-CH₃ correlating to C3, C4, and C5.

Protons of 5-CH₃ correlating to C4, C5, and C6.

Protons of 6-CH₃ correlating to C5 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the relative positions of the substituents. Expected NOESY correlations would include:

Between the protons of the 2-OCH₃ group and the 6-CH₃ group.

Between the protons of the 4-CH₃ group and the 5-CH₃ group.

Table 3: Key Predicted HMBC and NOESY Correlations

| Proton Signal | HMBC Correlations (to Carbon) | NOESY Correlations (to Proton) |

|---|---|---|

| 2-OCH₃ | C2 | 6-CH₃ |

| 4-CH₃ | C3, C4, C5 | 5-CH₃ |

| 5-CH₃ | C4, C5, C6 | 4-CH₃, 6-CH₃ |

¹⁵N NMR for Pyridine Nitrogen Environment

¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atom. The chemical shift of the pyridine nitrogen is sensitive to the electronic effects of the ring substituents. scispace.com For substituted pyridines, the chemical shifts typically range from 230 to 330 ppm relative to a nitromethane (B149229) standard. science-and-fun.de The presence of three electron-donating methyl groups, an electron-donating methoxy group, and an electron-withdrawing iodo group would collectively influence the electron density at the nitrogen atom, resulting in a specific chemical shift within this range. The predicted ¹⁵N chemical shift would be approximately 280-300 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. rsc.org For 3-Iodo-2-methoxy-4,5,6-trimethylpyridine, the exact mass can be calculated from the sum of the exact masses of its constituent atoms (C₉H₁₂INO).

Table 4: HRMS Data for 3-Iodo-2-methoxy-4,5,6-trimethylpyridine

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂INO |

| Calculated Exact Mass [M+H]⁺ | 278.0036 g/mol |

| Observed Exact Mass [M+H]⁺ | ~ 278.0035 g/mol |

Note: The observed mass would be expected to be within a few parts per million (ppm) of the calculated mass, confirming the elemental composition.

A plausible fragmentation pattern in the mass spectrum could involve the initial loss of a methyl radical (•CH₃) to give an ion at m/z ~262, or the loss of a methoxy radical (•OCH₃) to yield an ion at m/z ~246.

Analysis of Isotopic Patterns, particularly for Iodine

In mass spectrometry, the analysis of isotopic patterns is a powerful tool for deducing the elemental composition of a molecule. longdom.org Elements naturally exist as a mixture of isotopes, which are atoms with the same number of protons but different numbers of neutrons, resulting in different atomic masses. longdom.org The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), producing a spectrum that displays the relative abundances of these different isotopic forms (isotopologues). longdom.org

For the compound 3-iodo-2-methoxy-4,5,6-trimethylpyridine, the presence of iodine profoundly influences its isotopic pattern. Iodine is a monoisotopic element, meaning it has only one naturally occurring stable isotope, Iodine-127 (¹²⁷I), with an abundance of 100%. This simplifies the mass spectrum significantly compared to compounds containing elements with multiple common isotopes, such as chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) or bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

The molecular ion peak (M⁺) cluster for an iodine-containing compound will not show an M+2 peak resulting from a heavy isotope of iodine. Instead, the pattern will be dominated by the contributions from the isotopes of carbon and nitrogen. The natural abundance of Carbon-13 (¹³C) is approximately 1.1%, and Nitrogen-15 (¹⁵N) is about 0.37%. longdom.org Therefore, for the molecular formula of 3-iodo-2-methoxy-4,5,6-trimethylpyridine (C₉H₁₂INO), the mass spectrum will exhibit a prominent molecular ion peak (M⁺) and a much smaller M+1 peak. The intensity of the M+1 peak can be predicted based on the number of carbon and nitrogen atoms. This lack of a characteristic M+2 peak, coupled with a high mass defect due to the precise mass of iodine, serves as a strong indicator of the presence of a single iodine atom in the molecule.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₉H₁₂INO

| Ion | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

| M⁺ | 276.996 | 100.00 |

| M+1 | 277.999 | 10.16 |

| M+2 | 279.002 | 0.53 |

Note: The table presents a theoretical isotopic pattern. Actual measurements may vary slightly.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its molecular vibrations. cdnsciencepub.comnih.gov In IR spectroscopy, the absorption of infrared radiation is measured as it excites molecular vibrations (stretching, bending), while Raman spectroscopy measures the inelastic scattering of monochromatic light that interacts with the molecule's vibrations. researchgate.net For a molecule like 3-iodo-2-methoxy-4,5,6-trimethylpyridine, these complementary techniques allow for the unambiguous identification of its key structural features.

The vibrational spectrum of this substituted pyridine can be interpreted by assigning specific absorption bands or scattering peaks to the vibrations of its constituent parts: the trimethyl-substituted pyridine ring, the methoxy group, and the carbon-iodine bond.

Pyridine Ring Vibrations : The aromatic pyridine core gives rise to several characteristic bands. C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. acs.orgcdnsciencepub.com C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, though in this fully substituted ring, this specific vibration is absent. Ring "breathing" modes and other deformations occur at lower frequencies. cdnsciencepub.com

Methyl and Methoxy Group Vibrations : The aliphatic C-H bonds of the three methyl groups and the methoxy group will produce strong stretching bands in the 2950-2850 cm⁻¹ region. C-H bending vibrations for these groups are expected in the 1465-1375 cm⁻¹ range.

C-O and C-I Vibrations : The C-O stretching vibration of the methoxy group is typically observed as a strong band in the 1250-1000 cm⁻¹ region. The C-I bond, being weaker and involving a heavy atom, vibrates at a much lower frequency. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for 3-Iodo-2-methoxy-4,5,6-trimethylpyridine

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Aliphatic) | -CH₃ | 2950 - 2850 |

| C=C / C=N Stretch | Pyridine Ring | 1600 - 1400 |

| C-H Bend (Aliphatic) | -CH₃ | 1465 - 1375 |

| C-O Stretch | Methoxy (-OCH₃) | 1250 - 1000 |

| C-I Stretch | Iodo-group | 600 - 500 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the molecule's connectivity and stereochemistry.

While the specific crystal structure of 3-iodo-2-methoxy-4,5,6-trimethylpyridine is not publicly available in the searched literature, the methodology can be illustrated by examining the reported crystal structure of a closely related compound, 2-iodo-3-methoxy-6-methylpyridine. nih.gov In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For a substituted pyridine derivative, this analysis would provide:

Confirmation of Structure : The exact positions of the iodine, methoxy, and trimethyl groups on the pyridine ring would be confirmed.

Bond Lengths and Angles : Precise measurements of all bond lengths (e.g., C-I, C-O, C-N, C-C) and angles would be obtained, revealing any structural strain or electronic effects caused by the substituents. For instance, in the related 2-iodo-3-methoxy-6-methylpyridine, the pyridine ring was found to be essentially planar. nih.gov

Intermolecular Interactions : The analysis reveals how molecules pack in the crystal lattice. This can identify non-covalent interactions such as hydrogen bonds, halogen bonds (C-I···N), or π-π stacking, which govern the solid-state properties of the material. In the crystal structure of 2-iodo-3-methoxy-6-methylpyridine, weak C—H···O hydrogen bonds and short I···N contacts were observed. nih.gov

This level of structural detail is unparalleled by other analytical techniques and serves as the ultimate proof of structure for a novel crystalline compound.

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Separation

Chromatographic techniques coupled with mass spectrometry are indispensable tools for separating components of a mixture and assessing the purity of a compound. mdpi.com The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for compounds that are volatile and thermally stable enough to be vaporized without decomposition. researchgate.net 3-Iodo-2-methoxy-4,5,6-trimethylpyridine, as a substituted pyridine of moderate molecular weight, is likely amenable to GC analysis. In GC, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. The time it takes for the compound to travel through the column is its retention time, a characteristic property under specific conditions. As the compound elutes from the column, it enters the mass spectrometer, which ionizes it and records its mass spectrum, confirming its identity by its molecular weight and fragmentation pattern. The purity is determined by the presence of a single major peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are less volatile, thermally labile, or have a high molecular weight. mdpi.com The compound is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the compound's affinity for the stationary phase versus the mobile phase. After elution, the sample is introduced into the mass spectrometer, typically via an interface like electrospray ionization (ESI), which generates ions in the gas phase from the liquid stream. LC-MS is a versatile technique that can be applied to a wide range of pyridine derivatives. researchgate.net For 3-iodo-2-methoxy-4,5,6-trimethylpyridine, LC-MS would serve as a powerful method for purity assessment, providing both the retention time from the LC and mass confirmation from the MS.

Both techniques provide quantitative information about the purity of the sample by comparing the area of the main peak to the areas of any impurity peaks. The mass spectrometer provides definitive identification, making GC-MS and LC-MS cornerstone techniques in synthetic chemistry for reaction monitoring and final product characterization.

Computational and Theoretical Chemistry Studies of 3 Iodo 2 Methoxy 4,5,6 Trimethylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-Iodo-2-methoxy-4,5,6-trimethylpyridine. These calculations provide a basis for predicting its reactivity and kinetic stability.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-Iodo-2-methoxy-4,5,6-trimethylpyridine, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These calculations would likely show a pyridine (B92270) ring that is nearly planar, with the substituents causing minor distortions. The methoxy (B1213986) group's orientation and the rotational barriers of the methyl groups can also be determined, providing insight into the molecule's conformational preferences.

By mapping the potential energy surface, DFT can identify various local energy minima and the transition states that connect them. This is crucial for understanding the molecule's dynamic behavior and the feasibility of different conformations.

Table 1: Predicted Geometrical Parameters for 3-Iodo-2-methoxy-4,5,6-trimethylpyridine (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-O Bond Length | ~1.36 Å |

| Pyridine Ring C-N Bond Lengths | ~1.33-1.34 Å |

| Pyridine Ring C-C Bond Lengths | ~1.39-1.40 Å |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For 3-Iodo-2-methoxy-4,5,6-trimethylpyridine, the HOMO is expected to be located primarily on the electron-rich pyridine ring and the methoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring and the carbon-iodine bond, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

The electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. For 3-Iodo-2-methoxy-4,5,6-trimethylpyridine, the ESP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, highlighting their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms of the methyl groups. The iodine atom, being electronegative, would also influence the local electronic environment. This analysis is invaluable for predicting how the molecule will interact with other polar molecules and ions.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. For 3-Iodo-2-methoxy-4,5,6-trimethylpyridine, these calculations would help in assigning the specific signals in an experimental NMR spectrum to the correct protons and carbon atoms in the molecule.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be computed. This allows for the identification of characteristic vibrational modes, such as the C-H stretching of the methyl and methoxy groups, the C-N stretching of the pyridine ring, and the C-I stretching frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) spectrum. This provides information about the molecule's electronic structure and its color properties.

Table 2: Predicted Spectroscopic Data for 3-Iodo-2-methoxy-4,5,6-trimethylpyridine (Illustrative)

| Spectroscopy | Predicted Parameter | Illustrative Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-I) | ~90-100 ppm |

| ¹H NMR | Chemical Shift (OCH₃) | ~3.8-4.0 ppm |

| IR | Vibrational Frequency (C-O stretch) | ~1250 cm⁻¹ |

Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For reactions involving 3-Iodo-2-methoxy-4,5,6-trimethylpyridine, such as nucleophilic substitution at the pyridine ring or reactions involving the iodo substituent, computational methods can be used to locate the transition state structures.

The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energy of the transition state, the activation energy for the reaction can be determined. This information is vital for understanding the kinetics of the reaction and for predicting how changes in the molecular structure will affect the reaction rate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (liquid or solid). For 3-Iodo-2-methoxy-4,5,6-trimethylpyridine, MD simulations could be used to study its conformational flexibility in different solvents.

These simulations can also provide insights into the intermolecular interactions between molecules of 3-Iodo-2-methoxy-4,5,6-trimethylpyridine, or between this molecule and solvent molecules. This is important for understanding its physical properties, such as its solubility and boiling point. However, the applicability of MD simulations would depend on the specific research questions being addressed, as this method is more computationally intensive.

Strategic Applications of 3 Iodo 2 Methoxy 4,5,6 Trimethylpyridine in Complex Organic Synthesis

Role as a Versatile Building Block for Diverse Heterocyclic Architectures

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. chemimpex.com The pyridine (B92270) scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. 3-Iodo-2-methoxy-4,5,6-trimethylpyridine serves as an exemplary building block for the synthesis of diverse and complex heterocyclic structures due to several key features inherent in its molecular design.

The primary driver of its versatility is the presence of the iodine atom at the 3-position of the pyridine ring. Aryl iodides are highly reactive substrates in a multitude of transition metal-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of a wide variety of substituents, enabling the construction of intricate molecular frameworks. The pyridine nitrogen itself provides a site for potential N-oxide formation, quaternization, or coordination to metal centers, further expanding its synthetic utility. The methoxy (B1213986) and trimethyl substituents impart specific steric and electronic properties, influencing the reactivity of the molecule and the properties of the resulting products.

The strategic placement of these functional groups allows chemists to use 3-iodo-2-methoxy-4,5,6-trimethylpyridine to build larger, more complex systems, such as biaryl compounds or molecules containing fused heterocyclic rings. mdpi.comresearchgate.net This modular approach is central to modern synthetic chemistry, where complex targets are assembled from well-defined, functionalized building blocks.

Table 1: Features of 3-Iodo-2-methoxy-4,5,6-trimethylpyridine as a Building Block

| Feature | Synthetic Utility |

| Iodine at C-3 Position | Highly reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig). Enables the formation of C-C, C-N, and C-O bonds. |

| Pyridine Core | A common and privileged scaffold in medicinal chemistry. The nitrogen atom acts as a Lewis base, hydrogen bond acceptor, and coordination site for metals. |

| 2-Methoxy Group | Influences the electronic properties of the pyridine ring. Can be a site for demethylation to reveal a pyridone, offering further synthetic diversification. |

| 4,5,6-Trimethyl Groups | Provide steric bulk, which can influence reaction selectivity (e.g., atropisomerism). Increases lipophilicity and can impact the biological activity of derivatives. |

Key Intermediate in the Total Synthesis of Natural Products and Analogues

The total synthesis of complex natural products represents a pinnacle of achievement in organic chemistry, driving the development of new synthetic methods and strategies. frontiersin.org While no published total synthesis explicitly uses 3-iodo-2-methoxy-4,5,6-trimethylpyridine as a starting material, its structure and reactivity profile make it an ideal intermediate for assembling the core of certain complex alkaloids and polyketides. mdpi.comnih.gov

A pertinent example can be drawn from the synthetic efforts toward the antitumor alkaloid Roseophilin. acs.orgthieme-connect.com Roseophilin possesses an intricate macrotricyclic core attached to a substituted pyrrolylfuran moiety. nih.govresearchgate.net Syntheses of this molecule rely on convergent strategies where complex, functionalized heterocyclic fragments are prepared and later joined. Key steps often involve palladium-catalyzed reactions to form crucial carbon-carbon bonds for constructing the macrocycle. acs.orgnih.gov

Precursor for Novel Ligands and Catalysts in Homogeneous Catalysis

Homogeneous catalysis, which relies on soluble catalysts, is indispensable for the efficient and selective synthesis of fine chemicals and pharmaceuticals. The performance of a metal catalyst is critically dependent on the ligands coordinating to the metal center. Pyridine-containing ligands are of significant interest due to the strong coordination of the pyridine nitrogen to a variety of transition metals. d-nb.info

3-Iodo-2-methoxy-4,5,6-trimethylpyridine is an excellent precursor for a range of novel ligands. nih.govnih.gov The reactive C-I bond can be readily transformed to install other coordinating functionalities, leading to the creation of bidentate or pincer-type ligands. rsc.orgnih.gov For instance:

Synthesis of Bipyridine Ligands: Through homo-coupling reactions or cross-coupling with another pyridyl derivative (e.g., a pyridylboronic acid in a Suzuki reaction), substituted 2,3'-bipyridines can be synthesized. mdpi.comresearchgate.netpreprints.org Bipyridine ligands are among the most widely used in coordination chemistry and catalysis.

Synthesis of P,N-Type Ligands: Palladium-catalyzed phosphination reactions can replace the iodine atom with a diphenylphosphine (B32561) group (-PPh₂) or other phosphine (B1218219) moieties. d-nb.inforsc.org The resulting molecule would be a P,N-ligand, combining the hard pyridine nitrogen donor with the soft phosphine phosphorus donor. Such mixed-donor ligands are highly effective in many catalytic processes, including cross-coupling and asymmetric hydrogenation. nih.govbeilstein-archives.org

The steric and electronic properties of the ligand, dictated by the methoxy and trimethyl groups on the pyridine ring, can be used to fine-tune the activity and selectivity of the resulting metal catalyst.

Table 2: Potential Ligands Derivable from 3-Iodo-2-methoxy-4,5,6-trimethylpyridine

| Ligand Type | Synthetic Reaction | Potential Catalytic Application |

| Substituted Bipyridine | Suzuki or Stille Coupling | C-C and C-N cross-coupling, polymerization, photoredox catalysis |

| Phosphine-Pyridine (P,N) | Palladium-catalyzed Phosphination | Asymmetric hydrogenation, hydroformylation, Heck reaction |

| Amine-Pyridine (N,N) | Buchwald-Hartwig Amination | Transfer hydrogenation, oxidation reactions |

Application in the Development of New Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The development of robust and general methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a central theme of modern organic synthesis. Palladium-catalyzed cross-coupling reactions are preeminent in this area. 3-Iodo-2-methoxy-4,5,6-trimethylpyridine serves as an excellent substrate for developing and optimizing these critical transformations. Its well-defined structure allows researchers to systematically study the effects of sterics and electronics on reaction outcomes.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most powerful methods for C-C bond formation. semanticscholar.orgmdpi.com The high reactivity of the C-I bond in 3-iodo-2-methoxy-4,5,6-trimethylpyridine makes it an ideal substrate for this reaction. nih.gov It can be coupled with a wide range of aryl- and vinyl-boronic acids or esters to generate biaryl and styrenyl pyridine derivatives. researchgate.netmdpi.com Using this substrate allows for the exploration of catalyst efficiency, the tolerance of various functional groups, and the influence of the sterically demanding pyridine core on the reaction.

Table 3: Suzuki-Miyaura Reaction with 3-Iodo-2-methoxy-4,5,6-trimethylpyridine

| Component | Description |

| Aryl Halide | 3-Iodo-2-methoxy-4,5,6-trimethylpyridine |

| Coupling Partner | Aryl- or Vinyl-boronic acid / ester (R-B(OR)₂) |

| Catalyst | Palladium(0) complex, e.g., Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Inorganic base, e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp²) |

Sonogashira Coupling: The Sonogashira coupling reaction forges a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. organic-chemistry.orgwikipedia.org These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. scirp.org 3-Iodo-2-methoxy-4,5,6-trimethylpyridine is an excellent electrophile for this transformation. beilstein-journals.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net Studying the Sonogashira coupling with this substrate helps in the development of milder and more efficient catalytic systems, including copper-free variants.

Table 4: Sonogashira Coupling with 3-Iodo-2-methoxy-4,5,6-trimethylpyridine

| Component | Description |

| Aryl Halide | 3-Iodo-2-methoxy-4,5,6-trimethylpyridine |

| Coupling Partner | Terminal Alkyne (R-C≡CH) |

| Catalyst | Palladium(0) complex, e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Co-catalyst | Copper(I) salt, e.g., CuI (in traditional Sonogashira) |

| Base | Amine base, e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

| Bond Formed | C(sp²)-C(sp) |

Future Directions and Emerging Research Avenues for 3 Iodo 2 Methoxy 4,5,6 Trimethylpyridine Research

Exploration of Photoredox and Electrochemical Syntheses

The application of photoredox and electrochemical methods to the synthesis and functionalization of 3-Iodo-2-methoxy-4,5,6-trimethylpyridine represents a promising frontier. These techniques offer green and efficient alternatives to traditional synthetic methods, often proceeding under mild conditions without the need for harsh reagents.

Photoredox Catalysis: Visible-light photoredox catalysis can be envisioned for various transformations involving the carbon-iodine bond of 3-Iodo-2-methoxy-4,5,6-trimethylpyridine. Potential applications include:

C-C Bond Formation: Cross-coupling reactions with a variety of partners, such as alkenes, alkynes, and arenes, can be facilitated.

C-N and C-O Bond Formation: The synthesis of novel amines and ethers by coupling with appropriate nitrogen and oxygen nucleophiles.

Trifluoromethylation and Perfluoroalkylation: Introduction of fluorinated moieties, which are of significant interest in medicinal chemistry.

Electrochemical Synthesis: Electrosynthesis provides a powerful tool for inducing redox reactions without the need for chemical oxidants or reductants. For 3-Iodo-2-methoxy-4,5,6-trimethylpyridine, this could involve:

Reductive Coupling Reactions: Dimerization or coupling with other electrophiles.

Oxidative Functionalization: Modification of the pyridine (B92270) ring or the methyl substituents.

| Transformation Type | Reagents/Conditions | Potential Product |

| Photoredox C-C Coupling | Ru(bpy)3Cl2, visible light, alkene | Alkenylated pyridine derivative |

| Electrochemical Reduction | Divided cell, sacrificial anode | Bipyridine derivative |

Development of Machine Learning and AI-Assisted Retrosynthesis for Complex Pyridine Derivatives

Template-Based Models: These models utilize a library of known chemical reactions to propose retrosynthetic disconnections. nih.gov

Template-Free Models: These approaches learn the underlying rules of chemical reactivity and can suggest novel and unprecedented transformations. nih.gov

Hybrid Models: Combining the strengths of both template-based and template-free methods.

By training these models on vast datasets of chemical reactions, it is possible to predict viable synthetic routes to complex targets derived from 3-Iodo-2-methoxy-4,5,6-trimethylpyridine. arxiv.orgzju.edu.cn This not only saves time and resources but can also lead to the discovery of new synthetic strategies. zju.edu.cn

| AI Retrosynthesis Approach | Description | Potential Advantage for Pyridine Derivatives |

| Template-Based | Utilizes a database of known reaction templates. nih.gov | High accuracy for known transformations. |

| Template-Free | Learns chemical rules to propose novel reactions. nih.gov | Discovery of innovative synthetic routes. |

| Neural Machine Translation | Treats retrosynthesis as a language translation problem. nih.gov | Can capture complex chemical grammar. |

Investigation of Novel Reactivity Modes and Unprecedented Transformations

The unique electronic and steric properties of 3-Iodo-2-methoxy-4,5,6-trimethylpyridine open the door to exploring novel reactivity modes. The presence of the iodine atom allows for a range of transformations beyond traditional cross-coupling reactions.

Potential areas of investigation include:

Halogen Dance Reactions: The migration of the iodine atom to other positions on the pyridine ring under specific basic conditions could provide access to new isomers. researchgate.net

Transition-Metal Catalyzed C-H Activation: The methyl groups on the pyridine ring could be functionalized through directed C-H activation, leading to a diverse array of derivatives.

Dearomatization Reactions: The stereoselective dearomatization of the pyridine nucleus can lead to the formation of chiral 2-pyridones and other valuable building blocks. mdpi.com

A deeper understanding of the reactivity of this substituted pyridine will undoubtedly lead to the development of new and efficient synthetic methodologies. nih.govorganic-chemistry.orgresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For the scalable and efficient production of 3-Iodo-2-methoxy-4,5,6-trimethylpyridine and its derivatives, the integration of its synthesis into flow chemistry and automated platforms is a key future direction. uc.ptvcu.eduacs.org Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, higher yields, and easier scalability. vcu.edu

Benefits of Flow Chemistry:

Precise control over reaction parameters: Temperature, pressure, and reaction time can be finely tuned to optimize the reaction outcome.

Enhanced safety: The small reaction volumes in flow reactors minimize the risks associated with hazardous reactions.

Telescoped reactions: Multiple reaction steps can be performed in a continuous sequence without the need for isolation of intermediates. mdpi.com

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new reactions and molecules. nih.govresearchgate.net

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Difficult | Straightforward |

| Safety | Higher risk | Lower risk |

| Control | Less precise | Highly precise |

| Throughput | Lower | Higher |

Sustainable Synthesis and Biocatalytic Approaches for Derivatization

The development of sustainable and environmentally friendly methods for the synthesis and derivatization of 3-Iodo-2-methoxy-4,5,6-trimethylpyridine is of paramount importance. nih.gov This includes the use of greener solvents, renewable starting materials, and energy-efficient processes. nih.govnih.gov

Biocatalysis offers a particularly attractive approach to sustainable chemistry. nbinno.com Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions. researchgate.net Potential biocatalytic applications for this compound include:

Regioselective hydroxylation: The introduction of hydroxyl groups at specific positions on the pyridine ring or methyl groups. nih.gov

N-oxidation: The use of microorganisms to perform regioselective N-oxidation. nbinno.com

Asymmetric synthesis: The enzymatic resolution of racemic mixtures or the stereoselective synthesis of chiral derivatives.

The degradation of pyridine derivatives by various bacteria has been studied, and the enzymes involved in these pathways could be harnessed for synthetic purposes. asm.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.